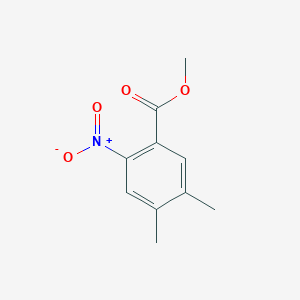

Methyl 4,5-dimethyl-2-nitrobenzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4,5-dimethyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRSVADGVAMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696359 | |

| Record name | Methyl 4,5-dimethyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90922-74-0 | |

| Record name | Methyl 4,5-dimethyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4,5-dimethyl-2-nitrobenzoate CAS number and properties"

CAS Number: 90922-74-0

This technical guide provides a comprehensive overview of Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C₁₀H₁₁NO₄.[1][2] Its chemical structure consists of a benzene ring substituted with two methyl groups, a nitro group, and a methyl ester group. This unique arrangement of functional groups dictates its chemical reactivity and utility as a versatile building block in organic chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90922-74-0 | [1][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][2][3] |

| LogP | 1.99824 | [1] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[3] The first step involves the nitration of the aromatic ring, followed by the esterification of the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4,5-dimethylbenzoic acid

A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used for the nitration of 4,5-dimethylbenzoic acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3] Strict temperature control is crucial to ensure the regioselective introduction of the nitro group at the 2-position and to minimize the formation of byproducts.[3]

A detailed, specific protocol for the nitration of 4,5-dimethylbenzoic acid was not found in the searched literature. However, a general procedure for the nitration of a similar compound, methyl benzoate, can be adapted with careful optimization of reaction conditions.

General Nitration Procedure (adapted from a similar synthesis):

-

In a round-bottomed flask fitted with a mechanical stirrer, dissolve 4,5-dimethylbenzoic acid in a cooled, concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a temperature between 0-10°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained within the range of 5-15°C throughout the addition.[4]

-

After the addition is complete, continue stirring for a short period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4,5-dimethyl-2-nitrobenzoic acid.[4]

-

Filter the solid product, wash with cold water, and dry.

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid

The resulting 4,5-dimethyl-2-nitrobenzoic acid is then esterified to yield this compound.[3]

A specific protocol for the esterification of 4,5-dimethyl-2-nitrobenzoic acid was not found. A general esterification procedure is provided below.

General Esterification Procedure:

-

Reflux a mixture of 4,5-dimethyl-2-nitrobenzoic acid and an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst.

-

Remove the excess methanol by distillation.

-

Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Key Experiments

The chemical reactivity of this compound is primarily influenced by its nitro and ester functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, forming methyl 4,5-dimethyl-2-aminobenzoate.[3] This transformation is a crucial step in the synthesis of various pharmaceutical compounds.[3]

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method for the reduction of nitroaromatic compounds.[3]

-

Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 4,5-dimethyl-2-aminobenzoate, which can be further purified if necessary.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid.[3] This reaction can be performed under acidic or basic conditions.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reflux a solution of this compound in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethyl-2-nitrobenzoic acid.

Safety Information

It is important to handle this compound with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

This information is based on available data for similar compounds and should be used as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.

Applications in Drug Development

While not extensively studied for its direct therapeutic effects, this compound and its derivatives serve as important intermediates in the synthesis of biologically active molecules.[3] For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is a precursor in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[3][5] The nitrobenzoate scaffold is also being investigated for the development of new antimicrobial agents.[6]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 4,5-dimethylbenzoic acid.

Caption: Synthesis of this compound.

Key Reactions Workflow

This diagram shows the primary chemical transformations of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 90922-74-0 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Methyl 4,5-dimethyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical reactions, experimental methodologies, and quantitative data to support research and development in organic synthesis and drug discovery.

Synthesis Overview

The synthesis of this compound is primarily achieved through a two-step process commencing with 4,5-dimethylbenzoic acid, also known as 3,4-dimethylbenzoic acid. The pathway involves an electrophilic aromatic substitution (nitration) followed by an esterification reaction.[1]

The overall synthesis pathway can be visualized as follows:

The initial step is the nitration of the aromatic ring of 4,5-dimethylbenzoic acid to introduce a nitro group. This is followed by the esterification of the carboxylic acid group to yield the final methyl ester product.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

The first step in the synthesis is the nitration of 4,5-dimethylbenzoic acid to form 4,5-dimethyl-2-nitrobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The nitronium ion is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst.[1]

The directing effects of the substituents on the benzene ring guide the incoming nitro group primarily to the 2-position, which is ortho to the carboxylic acid group and adjacent to one of the methyl groups. Strict temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.[1]

Experimental Protocol: Nitration

Materials:

-

4,5-Dimethylbenzoic Acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (68-70%)

-

Ice

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for vacuum filtration

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethylbenzoic acid in concentrated sulfuric acid with stirring, while maintaining the temperature at 0-5 °C using an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid using a dropping funnel. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period to allow the reaction to go to completion.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated solid, 4,5-dimethyl-2-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold distilled water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the nitration of a substituted benzoic acid, which can be used as a starting point for optimizing the synthesis of 4,5-dimethyl-2-nitrobenzoic acid.

| Parameter | Value | Reference |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.2 : 2.5 | [2] |

| Reaction Temperature | 0 - 5 °C | [2] |

| Reaction Time | 1 - 2 hours | [2] |

| Yield | Not Specified | |

| Purity | Not Specified |

Step 2: Esterification of 4,5-Dimethyl-2-nitrobenzoic Acid

The second and final step is the esterification of the intermediate, 4,5-dimethyl-2-nitrobenzoic acid, to produce this compound. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, and heat.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the Fischer esterification of a nitrobenzoic acid, which can be adapted for the synthesis of this compound.

Materials:

-

4,5-Dimethyl-2-nitrobenzoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4,5-dimethyl-2-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative)

The table below provides representative quantitative data for the Fischer esterification of a similar nitrobenzoic acid.

| Parameter | Value |

| Molar Ratio (Acid:Methanol) | 1 : 15 |

| Catalyst Loading (H₂SO₄) | ~5 mol% |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 2 - 4 hours |

| Yield | Not Specified |

| Purity | Not Specified |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward two-step process involving well-established organic reactions. Careful control of reaction conditions, particularly temperature during the nitration step, is essential for achieving good yields and high purity. The provided experimental protocols, while based on analogous transformations, offer a solid foundation for the development of a robust and optimized synthesis for this valuable chemical intermediate. Further process development and optimization may be required to tailor the synthesis for specific research or production needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dimethyl-2-nitrobenzoate is a substituted aromatic compound with the CAS Number 90922-74-0. Its chemical structure, featuring a nitro group ortho to a methyl ester and two methyl groups on the benzene ring, makes it a molecule of interest in organic synthesis and as a potential building block in the development of new pharmaceutical agents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ester functionality. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 209.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 90922-74-0 | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated in available literature. | |

| Melting Point | Not explicitly stated in available literature. | |

| Boiling Point | Not explicitly stated in available literature. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and methanol.[2] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted) [3]

| Protons | Chemical Shift (ppm) |

| Aromatic-H | 7.8 – 8.2 |

| Ester -OCH₃ | 3.8 – 3.9 |

| Ring -CH₃ | 2.3 – 2.5 |

¹³C NMR (Predicted) [3]

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 – 170 |

| Aromatic C-NO₂ | 145 – 150 |

| Aromatic C-H | 120 – 140 |

| Ester -OCH₃ | ~52 |

| Ring -CH₃ | 15 – 25 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[3]

Step 1: Nitration of 4,5-dimethylbenzoic acid to 4,5-dimethyl-2-nitrobenzoic acid [3]

This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile.

-

Materials: 4,5-dimethylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4,5-dimethylbenzoic acid to chilled concentrated sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid in sulfuric acid, maintaining the temperature between 5-15°C.[4]

-

After the addition is complete, continue stirring for a specified time (e.g., 15 minutes) while monitoring the reaction by thin-layer chromatography (TLC).[4]

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water, and dry to obtain crude 4,5-dimethyl-2-nitrobenzoic acid.

-

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid to this compound [3]

This is a Fischer esterification reaction.

-

Materials: 4,5-dimethyl-2-nitrobenzoic acid, methanol (CH₃OH), concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethyl-2-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Key Chemical Reactions

1. Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form Methyl 2-amino-4,5-dimethylbenzoate.[3] This is a crucial transformation for the synthesis of various heterocyclic compounds and other pharmaceutical intermediates.

-

Method: Catalytic Hydrogenation [3]

-

Reagents: this compound, Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂).

-

Procedure: Dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add the Pd/C catalyst, and subject the mixture to an atmosphere of hydrogen gas in a hydrogenation apparatus until the reaction is complete.

-

-

Method: Metal-Acid Reduction [3]

-

Reagents: this compound, Iron powder (Fe), Hydrochloric acid (HCl).

-

Procedure: Stir the nitro compound with iron powder in an acidic aqueous solution (e.g., ethanol/water with HCl) at an elevated temperature.

-

2. Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, potentially leading to the displacement of the nitro group by a strong nucleophile.[3]

-

General Protocol with an Amine Nucleophile:

-

Reagents: this compound, a primary or secondary amine.

-

Procedure: Heat the nitrobenzoate with an excess of the amine in a suitable solvent. The reaction may require a base to neutralize the liberated nitrous acid.

-

3. Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid.[3]

-

Acid-Catalyzed Hydrolysis: [3]

-

Reagents: this compound, aqueous acid (e.g., H₂SO₄ or HCl).

-

Procedure: Reflux the ester in an aqueous acidic solution.

-

-

Base-Mediated Hydrolysis (Saponification): [3]

-

Reagents: this compound, aqueous base (e.g., NaOH or KOH).

-

Procedure: Heat the ester with an aqueous solution of a strong base. The reaction is typically irreversible due to the formation of the carboxylate salt.

-

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows associated with this compound.

References

"Methyl 4,5-dimethyl-2-nitrobenzoate molecular structure and weight"

An In-depth Technical Guide to Methyl 4,5-dimethyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in various synthetic applications.

Physicochemical Properties

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| CAS Number | 90922-74-0 | [1][2] |

| SMILES | CC1=CC(=C(C=C1C)--INVALID-LINK--[O-])C(=O)OC | [2] |

| Synonyms | METHYL 4,5-DIMETHYL-2-NITRO-BENZOATE | [2] |

Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR have not been explicitly reported in the cited literature.

Molecular Structure

The molecular structure of this compound is depicted below. The diagram illustrates the arrangement of the methyl, nitro, and methyl ester functional groups on the benzene ring.

Experimental Protocols

This compound serves as a valuable intermediate in organic synthesis. Its preparation and subsequent reactions are crucial for the development of more complex molecules.[1]

Synthesis of this compound

The synthesis is typically a two-step process starting from 4,5-dimethylbenzoic acid.[1]

Workflow for the Synthesis of this compound

Step 1: Nitration of 4,5-dimethylbenzoic acid

This initial step involves the regioselective introduction of a nitro group onto the aromatic ring.[1]

-

Reactants : 4,5-dimethylbenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure :

-

Carefully add 4,5-dimethylbenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. Strict temperature control is crucial to prevent the formation of byproducts.[1]

-

After the addition is complete, allow the reaction to proceed with continued stirring.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4,5-dimethyl-2-nitrobenzoic acid.

-

Collect the solid product by filtration and wash with cold water.

-

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid

The carboxylic acid is then converted to its methyl ester.[1]

-

Reactants : 4,5-dimethyl-2-nitrobenzoic acid, methanol, a strong acid catalyst (e.g., sulfuric acid).

-

Procedure :

-

Dissolve 4,5-dimethyl-2-nitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux for several hours to drive the reaction to completion.

-

After cooling, remove the excess methanol under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography to yield pure this compound.

-

Key Reactions: Reduction of the Nitro Group

A significant reaction of this compound is the reduction of its nitro group to an amine, yielding Methyl 4,5-dimethyl-2-aminobenzoate.[1] This transformation is a key step in the synthesis of various fine chemicals and pharmaceuticals.[1]

Method: Catalytic Hydrogenation

-

Reactants : this compound, a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon (Pd/C) catalyst.[1]

-

Procedure :

-

Dissolve this compound in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas.

-

Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the product, Methyl 4,5-dimethyl-2-aminobenzoate.

-

Applications in Drug Development

While not extensively studied for direct therapeutic applications, the structural motifs within this compound are present in biologically active molecules.[1] It primarily serves as a precursor in the synthesis of more complex compounds. For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is an intermediate in the synthesis of Telmisartan, a medication used in the management of metabolic syndrome.[1] The reduction of the nitro group to an amine is a critical transformation that opens pathways to a variety of pharmaceutical agents.[1]

References

An In-depth Technical Guide to Methyl 4,5-dimethyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4,5-dimethyl-2-nitrobenzoate (CAS No. 90922-74-0), with a focus on its synthesis and proposed spectroscopic characterization. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the expected analytical data based on its chemical structure and provides detailed experimental protocols for its preparation and analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Purity | ≥96% (commercially available) | [1] |

| SMILES | CC1=CC(=C(C=C1C)--INVALID-LINK--[O-])C(=O)OC | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 1H | Ar-H (proton ortho to the nitro group) |

| ~ 7.2 - 7.4 | Singlet | 1H | Ar-H (proton ortho to the ester group) |

| ~ 3.9 | Singlet | 3H | O-CH₃ (methyl ester) |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C =O (ester carbonyl) |

| ~ 148 | Ar-C -NO₂ |

| ~ 140 | Ar-C -CH₃ |

| ~ 138 | Ar-C -CH₃ |

| ~ 132 | Ar-C -H |

| ~ 128 | Ar-C -COOCH₃ |

| ~ 125 | Ar-C -H |

| ~ 53 | O-C H₃ (methyl ester) |

| ~ 20 | Ar-C H₃ |

| ~ 19 | Ar-C H₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1730 | Strong | C=O Stretch (Ester) |

| ~ 1610, 1480 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1530, 1350 | Strong | N-O Asymmetric & Symmetric Stretch (Nitro group) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[4]

Synthesis Workflow

Caption: Synthesis and Characterization Workflow for this compound.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

This procedure follows the general principles of electrophilic aromatic substitution for the nitration of a substituted benzoic acid.[5]

-

Preparation of the Nitrating Mixture: In a flask, combine concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio. This should be done slowly in an ice bath to maintain a low temperature.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve 4,5-dimethylbenzoic acid in an excess of concentrated sulfuric acid, also cooled in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid. The temperature of the reaction mixture should be strictly controlled and kept below 10°C to prevent the formation of byproducts.[4]

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir for a short period before pouring it over crushed ice. The precipitate, 4,5-dimethyl-2-nitrobenzoic acid, can then be collected by vacuum filtration and washed with cold water.

Step 2: Fischer Esterification of 4,5-Dimethyl-2-nitrobenzoic Acid

This protocol is based on the acid-catalyzed esterification of a carboxylic acid.[6][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve the 4,5-dimethyl-2-nitrobenzoic acid obtained from Step 1 in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for the synthesized and purified product.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[11]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Alternatively, for a liquid sample, a small drop can be placed between two salt plates.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer, employing techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[12][13] The presence of a molecular ion peak in the EI mass spectrum is a salient feature for nitroaromatic compounds.[13]

-

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. chemscene.com [chemscene.com]

- 2. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 4. This compound | 90922-74-0 | Benchchem [benchchem.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

"starting materials for Methyl 4,5-dimethyl-2-nitrobenzoate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in various chemical syntheses. The focus is on providing practical, data-driven information, including detailed experimental protocols and a clear visualization of the synthetic pathways.

Core Starting Materials and Synthetic Strategy

The most prevalent and direct method for the synthesis of this compound commences with 3,4-dimethylbenzoic acid . This approach involves a two-step reaction sequence:

-

Nitration: The electrophilic nitration of 3,4-dimethylbenzoic acid selectively introduces a nitro group at the 2-position of the aromatic ring, yielding 4,5-dimethyl-2-nitrobenzoic acid.

-

Esterification: The subsequent Fischer esterification of the resulting carboxylic acid with methanol affords the final product, this compound.

An alternative, though less direct, pathway could involve the oxidation of a suitably substituted xylene derivative, such as 1,2-dimethyl-4-nitrobenzene (4-nitro-o-xylene). However, this route requires the selective oxidation of one of the methyl groups to a carboxylic acid, which can present challenges in regioselectivity.

This guide will primarily focus on the more established route starting from 3,4-dimethylbenzoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate. Please note that where exact data for the target molecule is not available in the cited literature, data from analogous and closely related reactions are provided as a reliable reference.

Table 1: Nitration of 3,4-dimethylbenzoic acid to 4,5-dimethyl-2-nitrobenzoic acid (Analogous Procedure)

| Parameter | Value | Reference |

| Starting Material | 3,4-dimethylbenzoic acid | N/A |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | [1][2] |

| Catalyst/Solvent | Concentrated Sulfuric Acid (H₂SO₄) | [1][2] |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.3 : 2.5 (approx.) | [1] |

| Reaction Temperature | 5-15 °C | [1] |

| Reaction Time | ~1.25 hours | [1] |

| Yield | 81-85% (for methyl benzoate) | [1] |

Table 2: Fischer Esterification of 4,5-dimethyl-2-nitrobenzoic acid to this compound (Analogous Procedure)

| Parameter | Value | Reference |

| Starting Material | 4,5-dimethyl-2-nitrobenzoic acid | N/A |

| Reagent | Methanol (CH₃OH) | [3][4] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [3][4] |

| Substrate to Methanol Ratio | 1 g : 8 mL | [4] |

| Reaction Temperature | Reflux (approx. 65 °C) | [3] |

| Reaction Time | 1 hour | [4] |

| Yield | ~95% (for analogous reactions) | [3] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Experiment 1: Nitration of 3,4-dimethylbenzoic acid to 4,5-dimethyl-2-nitrobenzoic acid

This procedure is adapted from established methods for the nitration of benzoic acid derivatives.[1][2]

Materials:

-

3,4-dimethylbenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of 3,4-dimethylbenzoic acid to a pre-cooled volume of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved, maintaining the temperature between 0-10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the flask in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-15 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.[1]

-

Slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

The precipitated solid, 4,5-dimethyl-2-nitrobenzoic acid, is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Experiment 2: Fischer Esterification of 4,5-dimethyl-2-nitrobenzoic acid to this compound

This protocol is based on general procedures for Fischer esterification.[3][4]

Materials:

-

4,5-dimethyl-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 4,5-dimethyl-2-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.[4]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

The Evolving Landscape of Dimethyl-Nitrobenzoate Compounds: A Technical Guide to Their Potential Applications

For Immediate Release

[City, State] – [Date] – As the scientific community continues to explore novel chemical entities for therapeutic and industrial applications, dimethyl-nitrobenzoate compounds and their derivatives have emerged as a promising class of molecules with diverse functionalities. This technical guide provides an in-depth overview of the current research, potential applications, and experimental protocols related to these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction to Dimethyl-Nitrobenzoate Compounds

Dimethyl-nitrobenzoate compounds are aromatic carboxylic acid esters characterized by the presence of one or more nitro groups and two methyl groups on the benzene ring. The electron-withdrawing nature of the nitro group, combined with the electron-donating methyl groups, imparts unique chemical reactivity to these molecules, making them valuable intermediates in organic synthesis and potential bioactive agents. This guide will delve into their significant applications in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

The primary therapeutic potential of dimethyl-nitrobenzoate derivatives lies in their antimicrobial properties, with significant findings in antifungal and antimycobacterial research.

Antifungal Activity

Recent studies have highlighted the efficacy of 3-methyl-4-nitrobenzoate derivatives against various Candida species, which are common opportunistic fungal pathogens.

A study investigating a series of 3-methyl-4-nitrobenzoate analogs revealed potent antifungal activity, particularly against Candida guilliermondii. The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency.

| Compound | Candida albicans ATCC 90028 (MIC, µM) | Candida glabrata ATCC 90030 (MIC, µM) | Candida krusei ATCC 34125 (MIC, µM) | Candida guilliermondii 207 (MIC, µM) |

| Methyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |

| Pentyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 31 |

Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives as antifungal drug candidates.[1][2]

Modeling studies suggest that the antifungal activity of these compounds may be attributed to their interaction with and inhibition of the thymidylate kinase (TMPK) protein.[1][2] TMPK is a crucial enzyme in the synthesis of dTTP, a necessary precursor for DNA synthesis. Its inhibition disrupts DNA replication and leads to fungal cell death.

References

A Technical Guide to the Solubility of Methyl 4,5-dimethyl-2-nitrobenzoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4,5-dimethyl-2-nitrobenzoate. Due to the limited availability of specific experimental data for this compound, this document focuses on predicted solubility based on its chemical structure, and provides detailed, adaptable experimental protocols for its empirical determination in various common laboratory solvents. This guide is intended to support research, development, and quality control activities where this compound is utilized.

Predicted Solubility Profile

This compound (C₁₀H₁₁NO₄, Molar Mass: 209.20 g/mol ) is a nitroaromatic compound containing a methyl ester functional group.[1] Its solubility is dictated by the interplay between the polar nitro and ester groups and the nonpolar aromatic ring and methyl substituents. The principle of "like dissolves like" provides a foundational understanding of its expected solubility behavior.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The non-polar aromatic backbone and methyl groups are expected to dominate, leading to poor interaction with highly polar, hydrogen-bonding solvents like water.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents can interact with the polar nitro and ester groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the nonpolar regions. |

| Non-Polar | Hexane, Toluene, Diethyl ether, Dichloromethane (DCM) | Soluble | The aromatic ring and methyl groups will interact favorably with non-polar and weakly polar solvents through van der Waals forces.[2] |

It is important to note that these are predictions. Empirical determination is crucial for obtaining precise solubility data.

Experimental Protocols for Solubility Determination

Accurate solubility determination is essential for various applications, including reaction chemistry, formulation development, and analytical method development. The following are established methods that can be readily adapted for this compound.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent change in the amount of solid.

-

This procedure can be systematically applied to a range of solvents to build a qualitative solubility profile.[4][5]

Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measure of solubility (e.g., in g/L or mg/mL).

Methodology:

-

Equilibration: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Spectroscopic and Chromatographic Methods

For more rapid and high-throughput solubility determination, instrumental methods are often employed.

-

UV-Vis Spectroscopy: A saturated solution is prepared and filtered. The absorbance of the clear solution is measured at the λmax of this compound. The concentration is then determined using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Similar to the UV-Vis method, a saturated solution is prepared and filtered. The clear solution is then injected into an HPLC system, and the peak area is compared to a calibration curve generated from standards of known concentrations.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling aromatic nitro compounds should be observed.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While predicted solubility offers a useful starting point, empirical determination through the detailed protocols provided is essential for accurate and reliable data in a research and development setting. The choice of methodology will depend on the required accuracy, throughput, and available resources. Adherence to proper safety protocols is paramount when handling this and similar chemical compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. Khan Academy [khanacademy.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. assets.lgcstandards.com [assets.lgcstandards.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in Dimethylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the various isomers of dimethylbenzoic acid. The document elucidates the underlying principles of EAS, focusing on the competing directing effects of the activating methyl groups and the deactivating carboxylic acid group. We present a systematic evaluation of the regioselectivity for common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. Detailed experimental protocols for representative reactions are provided, and key mechanistic pathways and workflows are illustrated using Graphviz diagrams. All quantitative data from related model compounds are summarized in structured tables to facilitate understanding and comparison. This guide serves as a critical resource for professionals engaged in the synthesis and functionalization of substituted aromatic compounds.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction is central to the synthesis of a vast array of functionalized aromatic compounds used in pharmaceuticals, materials science, and agrochemicals. The mechanism generally proceeds through a two-step pathway:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the energetically favorable aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system. This step is typically fast and highly exothermic.[2]

Figure 1: General mechanism of Electrophilic Aromatic Substitution.

The Influence of Substituents

Substituents already present on the benzene ring profoundly influence both the rate of reaction and the regioselectivity (orientation) of the incoming electrophile.[1] These effects are categorized based on how the substituent modulates the electron density of the ring.

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of EAS compared to benzene. They stabilize the intermediate sigma complex. Activating groups are typically ortho, para-directors.[3]

-

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the rate of EAS. They destabilize the sigma complex. Most deactivating groups are meta-directors.[3][4]

Substituent Effects in Dimethylbenzoic Acid

Dimethylbenzoic acid presents a classic case of competing substituent effects. It contains two weakly activating methyl groups and one moderately deactivating carboxylic acid group.

Methyl Group (-CH₃)

-

Effect: Weakly activating; ortho, para-directing.

-

Mechanism of Action: The methyl group donates electron density primarily through two mechanisms:

-

Inductive Effect: The alkyl group is less electronegative than the sp² carbons of the ring, leading to a slight push of electron density into the ring through the sigma bond.

-

Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the ring donates electron density, particularly stabilizing the sigma complexes formed during ortho and para attack.[4]

-

Carboxylic Acid Group (-COOH)

-

Effect: Moderately deactivating; meta-directing.

-

Mechanism of Action: The carboxylic acid group withdraws electron density from the ring:

-

Inductive Effect: The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond.

-

Resonance Effect: The carbonyl group can withdraw π-electron density from the ring via resonance. This effect strongly deactivates the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.[5]

-

Regioselectivity in Dimethylbenzoic Acid Isomers

The outcome of an EAS reaction on a dimethylbenzoic acid isomer depends on the interplay between the activating, ortho, para-directing methyl groups and the deactivating, meta-directing carboxyl group. The position of substitution is generally directed to the site most activated (or least deactivated). Steric hindrance can also play a crucial role, often disfavoring substitution at positions flanked by bulky groups.

Below is a predictive analysis for several common isomers.

Analysis of 3,5-Dimethylbenzoic Acid

In this isomer, the directing effects are cooperative.

-

The -COOH group directs incoming electrophiles to the meta positions (C2 and C6).

-

The -CH₃ group at C3 directs to its ortho positions (C2, C4) and para position (C6).

-

The -CH₃ group at C5 directs to its ortho positions (C4, C6) and para position (C2).

All three groups direct the electrophile to positions C2, C4, and C6. Position C4 is activated by both methyl groups. Positions C2 and C6 are activated by one methyl group and directed by the carboxyl group. Therefore, substitution is strongly favored at positions 2, 4, and 6, with position 4 often being the major product due to dual activation.

Figure 2: Predicted substitution sites on 3,5-dimethylbenzoic acid.

Analysis of 2,4-Dimethylbenzoic Acid

Here, the directing effects are in competition.

-

The -COOH group at C1 directs meta to C3 and C5.

-

The -CH₃ group at C2 directs ortho to C3 and para to C5.

-

The -CH₃ group at C4 directs ortho to C3 and C5.

All groups direct towards positions C3 and C5. Both C3 and C5 are activated by two substituents (-CH₃ and -COOH directing effects align). Position C3 is sterically hindered by two adjacent groups (-COOH and -CH₃). Therefore, substitution is strongly favored at position C5 .

Analysis of 2,5-Dimethylbenzoic Acid

The directing effects are again in competition.

-

The -COOH group at C1 directs meta to C3 and C5. However, C5 is already substituted. Thus, it primarily directs to C3 .

-

The -CH₃ group at C2 directs ortho to C3 and para to C6.

-

The -CH₃ group at C5 directs ortho to C4 and C6.

The positions activated are C3, C4, and C6.

-

C6: Activated by the C5-methyl group (ortho) and the C2-methyl group (para). This position is strongly activated.

-

C3: Activated by the C2-methyl group (ortho) and is the meta position relative to the carboxyl group.

-

C4: Activated by the C5-methyl group (ortho).

The most likely site of substitution is C6 due to the reinforcing ortho and para activation from the two methyl groups.

Common EAS Reactions and Experimental Protocols

Nitration

Nitration is a canonical EAS reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6]

Figure 3: Experimental workflow for the nitration of dimethylbenzoic acid.

Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid

-

Safety: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Preparation: In a 100 mL round-bottom flask, cool 15 mL of concentrated sulfuric acid in an ice-water bath to 0-5 °C.

-

Substrate Addition: While stirring, slowly add 5.0 g of 3,5-dimethylbenzoic acid in small portions, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice bath.

-

Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of dimethylbenzoic acid over 20-30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield the purified nitro-dimethylbenzoic acid. Air-dry the crystals and determine the yield and melting point.[7][8]

Halogenation

Halogenation (e.g., bromination or chlorination) typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a sufficiently strong electrophile.[1] The deactivating nature of the -COOH group means that harsher conditions may be required compared to the halogenation of benzene or toluene.

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation reactions are powerful methods for forming new carbon-carbon bonds on an aromatic ring.[9] However, these reactions have significant limitations:

-

They fail on aromatic rings that are moderately or strongly deactivated.[3]

-

The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring and consuming the catalyst.

Therefore, Friedel-Crafts reactions are generally not viable on dimethylbenzoic acid . A successful synthesis would require an alternative strategy, such as performing the Friedel-Crafts reaction on a corresponding xylene and then oxidizing one of the methyl groups to a carboxylic acid.[10]

Quantitative Data and Predictive Summary

Table 1: Relative Reactivity and Product Distribution in Nitration of Model Compounds

| Starting Material | Substituent(s) | Relative Rate (vs. Benzene) | Product Distribution (% Ortho / % Meta / % Para) | Reference(s) |

|---|---|---|---|---|

| Toluene | -CH₃ | ~25 | 59 / 4 / 37 | [3] |

| m-Xylene | 1,3-di-CH₃ | ~400 | (4-nitro: ~98%) | [11] |

| Benzoic Acid | -COOH | ~0.003 | 19 / 80 / 1 |[7][12] |

Data for m-xylene shows nitration at the 4-position, which is ortho to both methyl groups and sterically accessible. Data for benzoic acid confirms the strong meta-directing nature of the -COOH group.

Table 2: Predicted Major Monosubstitution Products for EAS on Dimethylbenzoic Acid Isomers

| Isomer | Predicted Major Product(s) | Rationale |

|---|---|---|

| 2,3-Dimethylbenzoic Acid | 4- and 6-substituted | C4 is para to 2-CH₃ and ortho to 3-CH₃. C6 is ortho to 2-CH₃ and meta to -COOH. Both are activated. |

| 2,4-Dimethylbenzoic Acid | 5-substituted | C5 is activated by both methyl groups (ortho and para) and is meta to the -COOH group. |

| 2,5-Dimethylbenzoic Acid | 6-substituted | C6 is strongly activated by both methyl groups (ortho and para). |

| 2,6-Dimethylbenzoic Acid | 4-substituted | C4 is para to the 2-CH₃ and meta to the -COOH group. C3/C5 are sterically hindered. |

| 3,4-Dimethylbenzoic Acid | 2- and 6-substituted | C2 is ortho to 3-CH₃ and meta to -COOH. C6 is meta to -COOH and activated by 3-CH₃. |

| 3,5-Dimethylbenzoic Acid | 4- and 2-substituted | C4 is para to both methyl groups. C2 is ortho to one -CH₃ and meta to -COOH. |

Conclusion

The electrophilic aromatic substitution mechanism in dimethylbenzoic acid is governed by a complex interplay of activating and deactivating influences. The two methyl groups activate the ring and direct incoming electrophiles to ortho and para positions, while the carboxylic acid group deactivates the ring and directs to the meta position. The final regiochemical outcome is determined by the relative positions of these three groups, with substitution favoring the most strongly activated and sterically accessible sites. While nitration and halogenation can be achieved under controlled conditions, Friedel-Crafts reactions are generally precluded by the deactivating nature of the carboxyl group. This guide provides a foundational framework for predicting reaction outcomes and designing synthetic pathways involving these important substituted aromatic building blocks.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 9. byjus.com [byjus.com]

- 10. Ch12 : Electrophilic Aromatic Substitution [chem.ucalgary.ca]

- 11. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 12. stmarys-ca.edu [stmarys-ca.edu]

The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzoate derivatives, a class of aromatic compounds characterized by a benzene ring substituted with both a carboxylate group and at least one nitro group, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated promising potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This technical guide provides an in-depth overview of the core biological activities of nitrobenzoate derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Antimicrobial Activity

Nitrobenzoate derivatives have shown notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. Their mechanism of action is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group by microbial nitroreductases, leading to cellular damage and death.[1][2]

Antibacterial and Antitubercular Activity

A significant body of research has focused on the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb). These compounds are often prodrugs that require activation by mycobacterial enzymes.[3] The 3,5-dinitrobenzoate scaffold has been identified as a particularly promising starting point for the development of new antimycobacterial agents.[3][4] One of the key targets for some nitro-containing compounds is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[3][4]

Table 1: Antitubercular Activity of Nitrobenzoate Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4-Nitrobenzoic acid | M. tuberculosis complex | Inhibitory | [3][4] |

| 3,5-Dinitro esters | M. tuberculosis H37Rv | Varies (lipophilicity dependent) | [3][4] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Drug-resistant M. tuberculosis | 0.5–32 (µmol/L) | [2] |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

Certain nitrobenzoate derivatives have also demonstrated potent antifungal properties, particularly against Candida species. The antifungal effect is thought to be linked to the generation of oxidative stress within the fungal cells.[5]

Table 2: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida guilliermondii 207

| Compound | MIC (µM) | Reference |

| Methyl 3-methyl-4-nitrobenzoate | 39 | [1] |

| Pentyl 3-methyl-4-nitrobenzoate | 31 | [1] |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory enzymes and the regulation of pro-inflammatory cytokine production.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The anti-inflammatory effects of some nitrobenzoate derivatives are attributed to their ability to inhibit COX and LOX enzymes.[6] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[5][7][8] Dual inhibition of COX and LOX is a sought-after strategy for developing safer anti-inflammatory drugs.[7][8]

Table 3: In Vitro Anti-inflammatory Activity of Nitro-substituted Phenylbutanal and Carboxylic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| FM4 | COX-2 Inhibition | 0.74 | [9] |

| FM10 | COX-2 Inhibition | 0.69 | [9] |

| FM12 | COX-2 Inhibition | 0.18 | [9] |

| Compound 5 (nitrobenzamide) | NO Production Inhibition (LPS-induced) | 3.7 | [10] |

| Compound 6 (nitrobenzamide) | NO Production Inhibition (LPS-induced) | 5.3 | [10] |

IC50: Half-maximal Inhibitory Concentration

Modulation of Cytokine Signaling

Certain nitrooxy derivatives of nitrobenzoic acid have been shown to reduce the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), while increasing the production of the anti-inflammatory cytokine IL-10.[11] This modulation of the cytokine balance contributes significantly to their anti-inflammatory effects.

Anticancer Activity

The potential of nitrobenzoate derivatives as anticancer agents is an emerging area of research. Their mechanisms of action in this context are varied and can include the inhibition of cancer cell migration and the induction of apoptosis.

Inhibition of Cancer Cell Migration

4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell chemotaxis.[8] It has been shown to impair the epidermal growth factor (EGF)-induced migration of non-small cell lung cancer cells.[8] This is achieved by inhibiting cofilin phosphorylation and actin polymerization, key processes in cell motility.[8]

Cytotoxic Activity

Various nitro-substituted compounds have demonstrated cytotoxic activity against different cancer cell lines. For instance, certain nitroimidazole derivatives have shown inhibitory effects on breast and lung cancer cells.[12]

Table 4: In Vitro Anticancer Activity of Nitro-substituted Compounds

| Compound Class | Cancer Cell Line | IC50 | Reference |

| Nitroimidazole derivatives | Breast Cancer (4T1, MDA-MB-231), Lung Cancer (A549) | 1.5 - 18.8 µM | [12] |

| Benzotriazole-imidazol-2-thiones | Breast Cancer (MCF-7), Leukemia (HL-60), Colon Cancer (HCT-116) | 0.40 - 3.57 µM | [13] |

| 4-hydrazinobenzoic acid derivatives | Colon Cancer (HCT-116), Breast Cancer (MCF-7) | 21.3 - 28.3 µM | [14] |

IC50: Half-maximal Inhibitory Concentration

Other Biological Activities

Beyond the major areas highlighted above, nitrobenzoate derivatives have been implicated in other biological processes. For example, 4-nitrobenzoate can inhibit the biosynthesis of coenzyme Q (ubiquinone) by competitively inhibiting the enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2).[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of nitrobenzoate derivatives.

Synthesis of Nitrobenzoate Esters

Method: Esterification of a benzoic acid derivative with an alcohol.[3]

-

Dissolve the appropriate benzoic acid derivative (1.2 mmol per mmol of alcohol) in tetrahydrofuran (THF) (10 mL per mmol of acid).

-

Add carbonyldiimidazole (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 3.5 hours.

-

Add the desired alcohol to the reaction mixture.

-

Reflux the mixture until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC) (hexane:ethyl acetate, 9:1).

-

Evaporate the solvent.

-

Purify the product by column chromatography.

Antimicrobial Susceptibility Testing (MIC Determination)

Method: Broth microdilution method.[17]

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include a drug-free control and a positive control (standard antimicrobial agent).

-

Incubate the plates at 37°C for the appropriate duration (e.g., 48 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism, which can be assessed by measuring the absorbance at 600 nm.[17]

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Method: Fluorometric COX-2 inhibitor screening assay.[18][19]

-

Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.

-

Prepare a reaction mix containing COX Assay Buffer, and diluted COX Cofactor.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the sample wells.

-

Initiate the reaction by adding a solution of arachidonic acid.

-

Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode at 25°C for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Assay (Cell Viability - MTT Assay)

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[20]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified period (e.g., 24-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.[20]

DprE1 Inhibition Assay

Method: Thin Layer Chromatography (TLC) based assay using radiolabeled substrate.[21]

-

Incubate purified M. tuberculosis DprE1 enzyme with ¹⁴C-labeled decaprenylphosphoryl-β-d-ribose (¹⁴C-DPR).

-

Add the test nitrobenzoate derivative at various concentrations to the reaction mixture.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and extract the lipid products.

-

Analyze the reaction products by TLC to monitor the conversion of the substrate (DPR) to the keto-intermediate (DPX).[21]

-

Quantify the inhibition of DprE1 activity by measuring the reduction in the formation of the product in the presence of the inhibitor.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which nitrobenzoate derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for the discovery and development of bioactive nitrobenzoate derivatives.

Caption: Inhibition of COX and LOX pathways by nitrobenzoate derivatives.

Caption: Inhibition of EGF-induced chemotaxis by a nitrobenzoate derivative.

Conclusion

Nitrobenzoate derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as lead compounds for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. The quantitative data, detailed experimental protocols, and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of molecules. Further investigation into structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of nitrobenzoate derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]